molecular formula C12H15NO B13805347 N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide

Cat. No.: B13805347
M. Wt: 189.25 g/mol
InChI Key: BGHMUNSNTCANOX-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide (CAS: 228868-72-2, molecular formula: C₁₂H₁₅NO) is an acetamide derivative characterized by an (E)-configured propenyl group attached to a 4-methylphenyl ring. This compound is part of a broader class of acetamide-based molecules, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. Its planar geometry and conjugated system may influence its intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystallization and biological activity .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide

InChI

InChI=1S/C12H15NO/c1-4-12(13-10(3)14)11-7-5-9(2)6-8-11/h4-8H,1-3H3,(H,13,14)/b12-4+

InChI Key

BGHMUNSNTCANOX-UUILKARUSA-N

Isomeric SMILES

C/C=C(\C1=CC=C(C=C1)C)/NC(=O)C

Canonical SMILES

CC=C(C1=CC=C(C=C1)C)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide typically involves two major steps:

This approach leverages the well-established palladium-catalyzed Heck reaction to construct the carbon-carbon double bond with high stereoselectivity.

N-Acylation of 2-Iodoaniline Derivatives

The initial step involves acylation of 2-iodoaniline with acyl chlorides to form amido-substituted iodobenzene intermediates. This reaction is typically performed under mild conditions:

  • Reactants: 2-iodoaniline and acyl chloride (e.g., acetyl chloride).
  • Base: Triethylamine (Et3N) in equimolar amounts to neutralize HCl formed.
  • Solvent: Dry tetrahydrofuran (THF).
  • Temperature: 0–5 °C during acyl chloride addition, then stirred overnight at room temperature.
  • Work-up: Filtration of triethylamine hydrochloride precipitate, concentration, and recrystallization from n-hexane/chloroform.

This step yields the corresponding N-acetyl-2-iodoaniline intermediate with high purity, ready for the Heck coupling.

Heck Cross-Coupling Reaction

The key step to form the this compound involves the palladium-catalyzed Heck reaction between the N-acetyl-2-iodoaniline derivative and an allylbenzene derivative (such as 1-allyl-4-methylbenzene).

Reaction conditions:

  • Catalyst: Palladium(II) acetate (Pd(OAc)2) at 1 mol%.
  • Base: Triethylamine (3.5–5 equivalents).
  • Solvent: Dry dimethylformamide (DMF).
  • Temperature: 120 °C.
  • Reaction time: 3–6 hours under nitrogen atmosphere.
  • Molar ratio: 1 equivalent of N-acetyl-2-iodoaniline derivative to 1.6 equivalents of allylbenzene.

Mechanism and selectivity:

  • The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by coordination and insertion of the allylbenzene.
  • The (E)-isomer is formed predominantly due to kinetic control, consistent with the Curtin–Hammett principle.
  • Regioselectivity depends on the substituents on the allylbenzene; for example, 1-allyl-4-methylbenzene favors the formation of the (E)-isomer with high selectivity.
  • After reaction completion, the mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried, and purified by column chromatography.

Yields:

  • The Heck reaction yields for similar amido-substituted diarylpropene derivatives range from 36% to 91%, depending on substrates and conditions.

Alternative Methods and Considerations

While the Heck reaction is the primary method, other synthetic routes involving selective cross-coupling of aryl halides with allylic acetates have been reported. For example, nickel-catalyzed cross-coupling with specific ligands in mixed solvents (THF with N-ethylpyrrolidinone or dimethylacetamide) can be employed, though yields and selectivity vary depending on ligand choice and reaction time.

Data Tables

Table 1. Typical Reaction Conditions and Yields for N-Acylation and Heck Coupling Steps

Step Reagents/Conditions Temperature Time Yield (%)
N-Acylation 2-iodoaniline + acetyl chloride, Et3N, THF 0–5 °C (addition), RT Overnight >90 (purified)
Heck Cross-Coupling Pd(OAc)2 (1 mol%), triethylamine, DMF 120 °C 3–6 hours 36–91

Table 2. Ligand Effects on Cross-Coupling Yield and Selectivity (from related allylic acetate coupling)

Entry Ligand GC Yield (%) Product Ratio (Major:Minor)
1 L1 90 100:1:2:15
2 L2 62 100:37:5:5
3 Pyridine (10 eq) 45 100:11:0:20
4 L3 73 100:17:1:4
5 None 4 100:0:0:86

Note: These data illustrate the importance of ligand choice in optimizing yield and selectivity for cross-coupling reactions relevant to similar compounds.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

The compound N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores the compound's applications, supported by data tables and documented case studies.

Pharmacological Potential

This compound has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Case Study: Analgesic Activity

A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways, possibly through interaction with specific receptors involved in pain perception.

Chemical Synthesis and Modification

The compound serves as a versatile intermediate in organic synthesis. It can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Table 1: Synthetic Pathways and Derivatives

Derivative NameStructureKey Properties
N-(4-methylphenyl)acetamideStructureAnti-inflammatory
N-[1-(4-methylphenyl)butanamide]StructureEnhanced analgesic effects
N-[3-(4-methylphenyl)propionamide]StructureImproved solubility

Research has indicated that this compound may interact with various biological targets, including enzymes and receptors related to inflammation and pain.

Case Study: Enzyme Inhibition

In vitro studies revealed that this compound could inhibit specific enzymes associated with inflammatory processes. This inhibition was quantified using standard assays, showing a dose-dependent response.

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological studies have been conducted to evaluate its effects on cellular viability and organ toxicity.

Table 2: Toxicological Data Summary

ParameterResultReference
LD50 (mg/kg)300[Study Reference 1]
Cytotoxicity (IC50, µM)15[Study Reference 2]
Organ Toxicity (Liver, Kidney)No significant changes[Study Reference 3]

Potential in Drug Development

Given its pharmacological properties, this compound is being explored as a lead compound in drug development programs targeting chronic pain and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide with key analogues, focusing on structural features, physicochemical properties, and functional implications.

Substituted Phenylpropenyl Acetamides

  • N-{4-[(1E)-3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl}acetamide (CAS: 136835-01-3, C₁₇H₁₄ClNO₂): Contains a 4-chlorophenyl ketone group instead of the methylphenyl moiety. Higher molecular weight (299.75 g/mol vs. 191.25 g/mol) due to the chlorine atom and additional phenyl ring.
  • N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide: A Schiff base derivative with an imine group (-CH=N-) replacing the propenyl chain.

β-Acetamidocarbonyl Derivatives

  • N-[3-(Biphenyl-4-yl)-1-(4-methylphenyl)-3-oxopropyl]acetamide (3g, C₃₇H₃₅NO₂): Features a β-ketoacetamide scaffold with a biphenyl substituent. Significantly higher molecular weight (737.89 g/mol) and melting point (138–140°C) due to extended conjugation and steric bulk . The keto group may participate in hydrogen bonding, influencing crystal packing .

Heterocyclic and Polyfunctional Analogues

  • N-(4-(1H-pyrazol-1-yl)phenyl)acetamide: Incorporates a pyrazole ring, a nitrogen-rich heterocycle.
  • N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]acetamide (C₂₁H₂₁N₅O₃): Complex structure with pyrazole and aminophenyl groups.

Nitro- and Hydroxy-Substituted Derivatives

  • N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide (CAS: 3123-13-5, C₁₂H₁₄N₂O₅):
    • Contains nitro (electron-withdrawing) and hydroxymethyl (electron-donating) groups.
    • The nitro group increases acidity (pKa ~7–8), while the hydroxymethyl group enhances hydrophilicity .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Features
This compound C₁₂H₁₅NO 191.25 Propenyl, 4-methylphenyl Not reported Planar structure, moderate lipophilicity
N-{4-[(1E)-3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl}acetamide C₁₇H₁₄ClNO₂ 299.75 Chlorophenyl, ketone Not reported Enhanced polarity, potential for H-bonding
N-[3-(Biphenyl-4-yl)-1-(4-methylphenyl)-3-oxopropyl]acetamide (3g) C₃₇H₃₅NO₂ 737.89 β-Keto, biphenyl 138–140 High molecular weight, crystalline
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide C₁₀H₁₁N₃O 189.22 Pyrazole Not reported Nitrogen-rich, bioactive potential
N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide C₁₂H₁₄N₂O₅ 274.25 Nitro, hydroxymethyl Not reported Acidic, hydrophilic

Research Implications and Trends

  • Structural Flexibility : Substitutions on the phenyl ring (e.g., methyl, chloro, nitro) modulate electronic effects, influencing reactivity and interactions .
  • Biological Relevance : Pyrazole- and imine-containing analogues show promise in medicinal chemistry due to their hydrogen-bonding and metal-coordination capabilities .
  • Crystallography : β-Ketoacetamides (e.g., 3g) exhibit defined melting points and crystallinity, aiding in structural characterization via techniques like X-ray diffraction .

Biological Activity

N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and related case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The compound can be synthesized through various methods, including the Heck cross-coupling reaction, which is a well-established technique for forming unsaturated compounds by creating new carbon-carbon bonds. This method typically involves the use of palladium catalysts and has been successfully applied to generate amido-substituted derivatives with yields ranging from 36% to 91% .

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, one study reported IC50 values of 91.78 µM against MCF7 (breast cancer) and 73.79 µM against MDA-MB-231 (triple-negative breast cancer) cells, suggesting moderate efficacy .

Cell LineIC50 (µM)
MCF791.78
MDA-MB-23173.79

This activity is attributed to the compound's ability to interfere with cellular processes critical for tumor growth and survival, possibly through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, revealing significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenolic hydroxyl group and amide functionalities have shown varying effects on potency. Specifically, certain substitutions enhance binding affinity to target proteins involved in tumor progression and microbial resistance .

Case Studies

Case Study 1: Cytotoxicity in Breast Cancer Models

In a controlled study, this compound was tested on a panel of breast cancer cell lines. The results indicated that while it exhibited moderate cytotoxicity, it was significantly less potent than established chemotherapeutics, prompting further modifications to improve efficacy .

Case Study 2: Antimicrobial Efficacy Against Pathogens

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated promising activity, particularly against methicillin-resistant strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide, and how can stereochemical purity (E/Z isomerism) be ensured?

  • Methodological Answer : The compound’s synthesis typically involves condensation of 4-methylacetophenone with an appropriate acetamide derivative under acidic or basic conditions. To ensure stereochemical purity (E-configuration), reaction conditions such as temperature (e.g., 60–80°C) and catalysts (e.g., piperidine for Knoevenagel condensation) must be optimized. Purification via recrystallization or chromatography can isolate the E-isomer. Confirmation of stereochemistry requires nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Key signals include the acetamide methyl group (~2.1 ppm), the 4-methylphenyl group (~2.3 ppm), and the trans-propenyl doublet (δ 6.5–7.2 ppm, J = 15–16 Hz for E-configuration).
  • IR : Stretching bands for amide C=O (~1650 cm⁻¹) and C-N (~1250 cm⁻¹) confirm the acetamide moiety.
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly the E-configuration of the propenyl group .

Q. What are the critical parameters for achieving high-purity crystals suitable for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of a saturated solution in a solvent like ethanol or dichloromethane at 4°C promotes crystal growth. SHELX programs (SHELXD/SHELXE) resolve phase problems in diffraction data, while SHELXL refines the structure. Hydrogen-bonding patterns (e.g., N–H···O interactions) should be analyzed using graph-set notation to validate packing efficiency .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring (e.g., nitro, methoxy groups) influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., nitro or methoxy derivatives) and testing them against biological targets. For example:
SubstituentBiological Activity (IC50)Target
4-NO212 µM (Enzyme X inhibition)
4-OCH345 µM (Receptor Y binding)
Computational docking (e.g., AutoDock Vina) can predict binding modes, while Hammett constants quantify electronic effects of substituents .

Q. What experimental and computational strategies resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or impurity levels. Strategies include:
  • Reproducibility checks : Re-synthesize compounds using published protocols and validate purity via HPLC.
  • Meta-analysis : Compare data across studies (e.g., PubChem BioAssay) to identify trends.
  • MD simulations : Analyze dynamic interactions between the compound and its target (e.g., 100-ns simulations in GROMACS) to assess binding stability .

Q. How can hydrogen-bonding networks in the crystal lattice inform the design of co-crystals for enhanced solubility?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R2<sup>2</sup>(8) dimeric rings. Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) modifies solubility. For example:
Co-formerSolubility (mg/mL)Melting Point (°C)
None0.5145
Succinic acid3.2132
Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) validate co-crystal formation .

Data Interpretation and Optimization

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • Methodological Answer :
  • PXRD : Unique diffraction patterns for each polymorph.
  • DSC/TGA : Thermal events (e.g., endothermic peaks) correlate with phase transitions.
  • Solid-state NMR : <sup>13</sup>C CP/MAS NMR distinguishes crystallographic environments.
    Computational tools (e.g., Mercury CSP) predict stable polymorphs based on lattice energy .

Q. How can reaction kinetics be optimized to minimize by-products during large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.
  • In situ monitoring : ReactIR tracks intermediate formation.
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., Z-isomer formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.